molecular formula C10H5BrN2 B6285136 8-bromoisoquinoline-1-carbonitrile CAS No. 1082734-33-5

8-bromoisoquinoline-1-carbonitrile

Cat. No.: B6285136
CAS No.: 1082734-33-5
M. Wt: 233.1
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Description

8-Bromoisoquinoline-1-carbonitrile is a brominated and carbonitrile-substituted isoquinoline derivative with the molecular formula C10H5BrN2 . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. While specific biological data for this exact compound is limited in the public domain, its structure suggests significant potential as a building block for the development of more complex molecules. The bromine atom at the 8-position of the isoquinoline ring makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are essential for constructing carbon-carbon bonds in complex organic synthesis . The additional carbonitrile group at the 1-position offers a reactive handle for further chemical transformations, including hydrolysis, reduction, or cyclization reactions, to create diverse chemical libraries. Compounds based on the isoquinoline and quinoline scaffolds are of great interest in medicinal chemistry. Research on related structures has demonstrated their potential as core components in kinase inhibitors and other biologically active agents. Therefore, this compound is a high-value reagent for constructing novel compounds for pharmaceutical and agrochemical screening, as well as for materials science applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions; refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

1082734-33-5

Molecular Formula

C10H5BrN2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformations of 8 Bromoisoquinoline 1 Carbonitrile

Reactivity Governed by the Bromine Atom at C-8

The bromine atom at the C-8 position of the isoquinoline (B145761) ring is the key site for several important carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the cyano group, which can facilitate certain transformations.

Palladium-Catalyzed Cross-Coupling Reactions at C-8

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of new carbon-carbon bonds. snnu.edu.cnlibretexts.orgresearchgate.net The bromine atom at C-8 of 8-bromoisoquinoline-1-carbonitrile serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for forming biaryl compounds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. snnu.edu.cnnih.govfrontiersin.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-8 position. The general scheme for this reaction involves the palladium-catalyzed coupling of this compound with a suitable boronic acid or ester.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl/Heteroaryl Boronic Acid/EsterProduct
1Phenylboronic acid8-Phenylisoquinoline-1-carbonitrile
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)isoquinoline-1-carbonitrile
3Pyridin-3-ylboronic acid8-(Pyridin-3-yl)isoquinoline-1-carbonitrile
4Thiophen-2-ylboronic acid8-(Thiophen-2-yl)isoquinoline-1-carbonitrile

This table presents hypothetical examples based on the general applicability of the Suzuki-Miyaura reaction.

The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, and utilizes a variety of palladium catalysts and bases. wikipedia.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields of the desired coupled product.

The Sonogashira cross-coupling reaction provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.org

For this compound, the Sonogashira coupling enables the introduction of various alkynyl groups at the C-8 position, leading to the synthesis of 8-alkynylisoquinoline-1-carbonitriles. These products can serve as versatile intermediates for further transformations. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgsoton.ac.uk

Table 2: Examples of Sonogashira Cross-Coupling Reactions

EntryTerminal AlkyneProduct
1Phenylacetylene8-(Phenylethynyl)isoquinoline-1-carbonitrile
2Ethynyltrimethylsilane8-((Trimethylsilyl)ethynyl)isoquinoline-1-carbonitrile
3Propargyl alcohol8-(3-Hydroxyprop-1-yn-1-yl)isoquinoline-1-carbonitrile
41-Ethynyl-4-fluorobenzene8-((4-Fluorophenyl)ethynyl)isoquinoline-1-carbonitrile

This table presents hypothetical examples based on the general applicability of the Sonogashira reaction.

Research has demonstrated the successful Sonogashira coupling of related bromo-substituted nitrogen heterocycles, indicating the feasibility of this reaction for this compound. soton.ac.uknih.gov

Beyond Suzuki-Miyaura and Sonogashira couplings, other transition metal-mediated reactions can be employed to form C-C bonds at the C-8 position of this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.net This reaction could potentially be used to introduce alkenyl substituents at the C-8 position.

The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound (organostannane). harvard.eduorganic-chemistry.orgwikipedia.orgjk-sci.com This method is known for its tolerance of a wide variety of functional groups. jk-sci.com The general reactivity of aryl bromides in Stille couplings suggests that this compound would be a suitable substrate for this transformation. wikipedia.org

Nucleophilic Aromatic Substitution Pathways (if applicable to the system)

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.comwikipedia.org For SNA_r to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. wikipedia.orgyoutube.com

In the case of this compound, the bromine atom is at a position that is not directly ortho or para to the strongly electron-withdrawing cyano group. The nitrogen atom in the isoquinoline ring does exert an electron-withdrawing effect, which can facilitate nucleophilic substitution, particularly at the ortho and para positions relative to the nitrogen. wikipedia.org However, the bromine at C-8 is in a peri position relative to the nitrogen, and its susceptibility to direct nucleophilic aromatic substitution would depend on the specific reaction conditions and the nature of the nucleophile. While less common than palladium-catalyzed couplings for aryl bromides, under forcing conditions or with highly reactive nucleophiles, SNA_r at the C-8 position might be possible.

Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.eduharvard.edu

For this compound, treatment with a strong organolithium base could induce a bromine-lithium exchange, generating a highly reactive 8-lithioisoquinoline-1-carbonitrile intermediate. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-8 position. mdpi.comrsc.org

Table 3: Potential Products from Metal-Halogen Exchange and Electrophilic Quenching

EntryElectrophileProduct
1Water (H₂O)Isoquinoline-1-carbonitrile
2Carbon dioxide (CO₂)1-Cyanoisoquinoline-8-carboxylic acid
3Dimethylformamide (DMF)1-Cyanoisoquinoline-8-carbaldehyde
4Acetone8-(2-Hydroxypropan-2-yl)isoquinoline-1-carbonitrile

This table presents hypothetical examples based on the general reactivity of organolithium species with electrophiles.

This two-step sequence provides a powerful method for the functionalization of the C-8 position, complementing the transition metal-catalyzed cross-coupling reactions. The choice of the organolithium reagent and the reaction conditions, particularly temperature, is crucial to avoid side reactions. tcnj.eduharvard.edu

Direct C-H Borylation at Remote Positions Directed by the Bromine Atom or Nitrogen

The presence of both a bromine atom and a nitrogen atom within the this compound structure offers potential for directed C-H borylation reactions. Iridium-catalyzed C-H activation and borylation have become a powerful tool in organic synthesis for creating complex molecules from simpler ones. rsc.org The nitrogen atom in the isoquinoline ring system can direct borylation to the C8 position. This has been demonstrated in quinoline (B57606) derivatives using a heterogeneous iridium catalyst system. nih.gov This site-selective functionalization highlights the directing capability of the heterocyclic nitrogen.

While direct examples involving this compound are not prevalent in the provided results, the principles of C-H activation suggest that the bromine atom could also influence the regioselectivity of borylation reactions. The inherent electronic properties and steric environment around the bromine and nitrogen atoms would play a crucial role in determining the precise location of borylation on the aromatic rings. Further research in this area could unlock novel pathways for the functionalization of the isoquinoline core.

Reactivity of the Carbonitrile Group at C-1

The carbonitrile (or nitrile) group at the C-1 position is a highly versatile functional group, capable of undergoing a variety of chemical transformations. libretexts.org Its electrophilic carbon atom makes it susceptible to nucleophilic attack, leading to a range of valuable products. nih.gov

Reduction of the Nitrile Group to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. wikipedia.org

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orgorganic-chemistry.org This reaction proceeds through the addition of two hydride equivalents to the carbon-nitrogen triple bond. Catalytic hydrogenation using catalysts such as Raney nickel is another effective method for producing primary amines from nitriles. wikipedia.org

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). libretexts.orgwikipedia.org This reagent adds a single hydride to the nitrile, forming an imine intermediate which is then hydrolyzed to the aldehyde during aqueous workup. wikipedia.orgquimicaorganica.orgyoutube.com The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method to achieve this transformation. wikipedia.org

Transformation Reagent(s) Product
Nitrile to Primary AmineLithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., Raney Ni, H₂)1-(aminomethyl)-8-bromoisoquinoline
Nitrile to AldehydeDiisobutylaluminum hydride (DIBAL-H) followed by aqueous workup8-bromoisoquinoline-1-carbaldehyde

Hydrolysis of the Nitrile Group to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comchemistrysteps.comchemguide.co.ukbyjus.comlibretexts.org The reaction proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.ukbyjus.com

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. chemguide.co.uklibretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org The amide can sometimes be isolated as an intermediate in these reactions. byjus.com

Conditions Intermediate Product Final Product
Acidic Hydrolysis (e.g., HCl, H₂O, heat)8-bromoisoquinoline-1-carboxamide8-bromoisoquinoline-1-carboxylic acid
Alkaline Hydrolysis (e.g., NaOH, H₂O, heat) followed by acidification8-bromoisoquinoline-1-carboxamide8-bromoisoquinoline-1-carboxylic acid

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles like nitrile oxides and azides. nih.govresearchgate.net These reactions are valuable for constructing five-membered heterocyclic rings. For instance, the [3+2] cycloaddition of a nitrile with a nitrile oxide can lead to the formation of a 1,2,4-oxadiazole (B8745197) ring. rsc.org While specific examples with this compound are not detailed, the general reactivity of nitriles in such cycloadditions suggests its potential to form novel heterocyclic structures.

Nitrile Group as a Directing Group in C-H Activation

The nitrile group can function as a directing group in C-H activation reactions, guiding the functionalization to specific positions on an aromatic ring. nih.gov Although often associated with ortho-directing effects, nitrile-based templates have been developed to achieve meta-selective C-H functionalization. nih.gov The linear geometry of the nitrile group can be exploited in designing directing groups that position a catalyst for activation at a remote C-H bond. While the 8-aminoquinoline (B160924) group is a more commonly cited directing group in C-H activation, the potential of the nitrile group in this capacity should not be overlooked. nih.govresearchgate.netchemrxiv.org

Reactions Involving the Isoquinoline Aromatic System

The isoquinoline core of this compound is an aromatic heterocyclic system that can undergo various reactions. slideshare.netwikipedia.org The presence of the bromine atom and the carbonitrile group significantly influences the reactivity of the aromatic rings. The bromine atom at the 8-position can participate in transition-metal-catalyzed coupling reactions and can be a precursor for Grignard reagent formation. cymitquimica.comorgsyn.org The isoquinoline ring system itself can undergo electrophilic substitution, typically at positions 5 and 8, and nucleophilic substitution. slideshare.net The electron-withdrawing nature of the nitrile group would likely deactivate the pyridine (B92270) ring towards electrophilic attack and activate it towards nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the isoquinoline ring is generally less facile than on benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom which deactivates the ring towards attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.comlumenlearning.com The presence of two additional deactivating groups, the bromine atom and the nitrile group, in this compound further diminishes the nucleophilicity of the aromatic system, making EAS reactions particularly challenging.

Such reactions, if they were to occur, would require harsh conditions and a strong electrophile, likely activated by a potent Lewis or Brønsted acid catalyst. masterorganicchemistry.comlumenlearning.com In the parent isoquinoline molecule, electrophilic attack typically occurs at the C5 and C8 positions of the carbocyclic ring. For this compound, the C8 position is already substituted. The bromine atom is a deactivating but ortho-, para-directing group, while the nitrile group is a strong deactivating and meta-directing group. The directing effects of these substituents, combined with the inherent reactivity pattern of the isoquinoline nucleus, would likely steer incoming electrophiles to the C5 or C7 positions. For instance, nitration of 8-bromoisoquinoline (B29762) under harsh acidic conditions could potentially yield 8-bromo-5-nitroisoquinoline-1-carbonitrile. A patent describing the nitration of 5-bromoisoquinoline (B27571) to give 5-bromo-8-nitroisoquinoline (B189721) suggests that such transformations on brominated isoquinolines are feasible. google.comgoogle.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product(s)Rationale
NitrationHNO₃/H₂SO₄8-Bromo-5-nitroisoquinoline-1-carbonitrileThe C5 position is activated by the nitrogen lone pair through resonance and is a site of electrophilic attack in isoquinoline.
HalogenationBr₂/FeBr₃8-Bromo-5-chloroisoquinoline-1-carbonitrileSimilar to nitration, the C5 position is the most likely site for halogenation.

Note: The reactions and products in this table are predicted based on general principles of electrophilic aromatic substitution and have not been experimentally verified in the available literature for this compound.

Nucleophilic Attack on the Isoquinoline Core

The electron-deficient nature of the isoquinoline ring, particularly at the C1 position due to the adjacent nitrogen atom and the attached nitrile group, makes it susceptible to nucleophilic attack. However, the most common nucleophilic transformations for this molecule involve the displacement of the bromide at the C8 position.

The bromine atom at C8 can be substituted by various nucleophiles, a reaction characteristic of aryl halides. These reactions often necessitate metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). cymitquimica.comnih.gov For example, a Sonogashira coupling of 8-bromo-7-methoxyisoquinoline (B1626704) with an alkyne has been reported, indicating the feasibility of such transformations at the C8 position. semanticscholar.org Similarly, this compound could serve as a substrate for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Nucleophilic Substitution and Cross-Coupling Reactions at the C8 Position

Reaction TypeReagents and ConditionsPotential Product
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base8-Arylisoquinoline-1-carbonitrile
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, base8-Alkynylisoquinoline-1-carbonitrile
Buchwald-Hartwig AminationAmine, Pd catalyst, ligand, base8-Amino-isoquinoline-1-carbonitrile
CyanationMetal cyanide (e.g., Zn(CN)₂), Pd catalystIsoquinoline-1,8-dicarbonitrile

Note: The reactions in this table are illustrative examples of potential transformations based on the known reactivity of other 8-bromoisoquinolines and have not been specifically reported for this compound.

Selective C-H Functionalization at Other Positions of the Isoquinoline Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the modification of heterocyclic compounds. nih.gov For the isoquinoline system, transition-metal-catalyzed C-H activation can be employed to introduce functional groups at various positions, often guided by a directing group. nih.gov

In the case of this compound, while it lacks a conventional directing group like the 8-amino group known to direct functionalization to remote positions (C2, C5, C7), shu.ac.uknih.gov the inherent reactivity of the isoquinoline ring might allow for some selective C-H functionalization. The C-H bonds in the pyridine part of the isoquinoline are generally more activated towards certain types of functionalization due to the influence of the nitrogen atom. However, without a strong directing group, achieving high selectivity at positions other than those activated by the existing substituents would be a significant synthetic challenge. Research on the C-H functionalization of quinolines and their N-oxides has shown that various positions can be targeted depending on the catalyst and reaction conditions. nih.gov It is conceivable that under specific catalytic conditions, C-H bonds at positions such as C3, C4, or C5 could be functionalized, though this remains an area for future investigation for this specific molecule.

Derivatization Strategies and Scaffold Elaboration Based on 8 Bromoisoquinoline 1 Carbonitrile

Synthesis of Substituted 8-Bromoisoquinoline-1-carbonitrile Derivatives

The functional groups of this compound—the bromine atom at the C8 position and the nitrile group at the C1 position—serve as primary handles for synthetic modification. These sites allow for the introduction of a wide array of substituents through various chemical transformations.

The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds by reacting the bromo-isoquinoline with various boronic acids. Similarly, Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, enabling the introduction of diverse amine functionalities. These reactions are fundamental in creating libraries of substituted isoquinoline (B145761) derivatives for screening purposes.

The nitrile group can also be transformed into other functional groups. Hydrolysis under acidic or basic conditions can convert the nitrile to a carboxylic acid or an amide. Furthermore, the nitrile can be reduced to a primary amine, providing another point for diversification.

Below is a table summarizing potential derivatization reactions based on analogous bromoquinoline systems.

Table 1: Representative Derivatization Reactions

Reaction Type Reagents & Conditions Product Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C 8-Arylisoquinoline-1-carbonitrile
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 110°C 8-Amino-isoquinoline-1-carbonitrile
Nitrile Hydrolysis NaOH, H₂O/EtOH, reflux 8-Bromoisoquinoline-1-carboxylic acid

Construction of Fused Polycyclic Systems Incorporating the this compound Core

Annulation, or ring-fusion, reactions are powerful strategies for building upon the this compound framework to generate novel polycyclic heterocyclic systems. These fused structures often exhibit unique biological activities and photophysical properties.

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is a core structural element in numerous natural products, including the lamellarin alkaloids, which are known for their potent cytotoxic and anticancer activities. nih.govsemanticscholar.org The synthesis of this fused system can be achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. nih.gov This method typically involves the in situ generation of an isoquinolinium N-ylide from the isoquinoline and a bromoacetophenone, which then reacts with a dipolarophile, such as an activated alkyne, to form the pyrrolo[2,1-a]isoquinoline ring system. nih.gov This approach is highly valuable for creating structurally diverse libraries of compounds for biological evaluation. nih.gov

Table 2: Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives

Reactant 1 Reactant 2 Reactant 3 Key Method Fused Product

Imidazo[5,1-a]isoquinolines are another important class of fused heterocycles. An iodine-mediated condensation-cyclization reaction provides a viable pathway for their synthesis. uni-giessen.de This method can be applied to prepare various substituted imidazo[5,1-a]isoquinolines, which have been investigated for their luminescent properties, suggesting potential use as emitter molecules in organic light-emitting diodes (OLEDs). uni-giessen.de Compared to related structures, these compounds can exhibit increased quantum efficiency and a hypsochromic (blue) shift in their emission spectra. uni-giessen.de

The versatility of the isoquinoline scaffold extends to the synthesis of other fused heterocyclic systems. C-H activation has emerged as a powerful tool for constructing N-heterocycles. rsc.org Utilizing directing groups, such as the 8-amino group on a quinoline (B57606) ring, allows for regioselective annulation reactions. rsc.org This strategy can be applied to create a variety of fused systems by reacting with different coupling partners. The development of novel energetic materials has also led to the construction of nitrogen-rich polycyclic frameworks, such as nih.govnih.govnih.gov-tricyclic systems, designed to balance high energy density with good stability. nih.gov These advanced synthetic methods open avenues to previously inaccessible molecular architectures.

Preparation of Complex Molecular Architectures for Diverse Chemical Applications

The derivatization and scaffold elaboration of this compound are driven by the pursuit of complex molecules with specific functions. Bromoisoquinoline derivatives are crucial intermediates in the synthesis of pharmaceutical compounds. google.com

The resulting complex architectures have found a wide range of applications. For example, derivatives of the pyrrolo[2,1-a]isoquinoline system are widely explored as anticancer agents due to their structural similarity to bioactive natural products like crispine A and the lamellarins. nih.govnih.gov The imidazo[5,1-a]isoquinoline (B3349720) framework has shown promise in the field of materials science, particularly as blue emitters for OLEDs. uni-giessen.de Furthermore, the synthesis of novel phthalonitriles from substituted quinolines highlights the ongoing development of new molecular entities. acgpubs.orgresearchgate.net The ability to construct these complex and highly functionalized molecules from a relatively simple starting material underscores the importance of this compound as a key building block in modern organic synthesis.

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products. rsc.org The structure of 8-bromoisoquinoline-1-carbonitrile offers multiple avenues for the construction of more complex heterocyclic systems.

The bromine atom, an aryl halide, is a prime candidate for transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be employed to introduce various aryl or heteroaryl substituents at the 8-position by reacting with a corresponding boronic acid or ester in the presence of a palladium catalyst. wikipedia.orgnih.govorganic-chemistry.org This reaction is known for its broad functional group tolerance and is a cornerstone of modern organic synthesis. nih.govlibretexts.org

Simultaneously, the nitrile group at the 1-position is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic rings like tetrazoles. researchgate.net This dual reactivity allows for the sequential or sometimes one-pot synthesis of complex, polycyclic nitrogen-containing architectures.

Utility in the Development of Advanced Synthetic Methodologies

The development of novel and efficient synthetic methods is a constant endeavor in organic chemistry. Substituted isoquinolines, such as this compound, can serve as test substrates for new catalytic systems and reaction protocols. The distinct electronic properties and steric environment of the isoquinoline (B145761) ring system can provide valuable insights into the scope and limitations of new synthetic transformations.

For example, the development of new ligands for palladium-catalyzed reactions often involves testing their efficacy with a range of substrates, including functionalized heterocycles. The successful coupling of this compound with challenging coupling partners could demonstrate the robustness and utility of a new catalytic system. Furthermore, methodologies targeting the selective functionalization of the C-H bonds of the isoquinoline ring could be explored, offering alternative strategies for derivatization beyond cross-coupling reactions.

Strategic Intermediate for Agrochemical Research (from a synthetic perspective)

The isoquinoline core is a recognized toxophore in the design of new agrochemicals. Derivatives of 8-bromoisoquinoline (B29762) are considered valuable building blocks for creating a diverse library of compounds for screening as potential herbicides, pesticides, and fungicides. a2bchem.com The ability to readily modify the structure of 8-bromoisoquinoline allows for the fine-tuning of the biological activity and physical properties of the resulting molecules. a2bchem.com

From a synthetic standpoint, this compound provides a platform to systematically explore the structure-activity relationships of isoquinoline-based agrochemicals. By varying the substituent introduced at the 8-position via cross-coupling reactions and modifying the nitrile group, chemists can generate a wide array of derivatives. This systematic approach is crucial for identifying compounds with optimal efficacy, selectivity, and environmental profiles. a2bchem.com

Building Block in Materials Chemistry Research (from a synthetic perspective)

The rigid and planar structure of the isoquinoline ring system, combined with its electronic properties, makes it an attractive component for functional organic materials. These materials can have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and functional dyes. a2bchem.com

The synthetic versatility of this compound allows for its incorporation into larger conjugated systems. The bromo-substituent can be used as a handle to polymerize or to attach the isoquinoline unit to other chromophores or electronically active moieties through cross-coupling reactions. The nitrile group can also be transformed to modulate the electronic properties of the final material, such as its electron-accepting ability or its potential for hydrogen bonding. The ability to synthesize a variety of derivatives from this single building block is a key advantage in the rational design of new materials with tailored optical and electronic properties.

Mechanistic and Theoretical Investigations of 8 Bromoisoquinoline 1 Carbonitrile Chemistry

Elucidation of Reaction Mechanisms for Key Transformationsnumberanalytics.com

The elucidation of reaction mechanisms involves a detailed, step-by-step examination of the transformations that 8-bromoisoquinoline-1-carbonitrile undergoes. This includes identifying intermediates, transition states, and the role of catalysts to gain a comprehensive understanding of the reaction dynamics. numberanalytics.com

The presence of a bromine atom at the C8 position and a nitrile group at the C1 position makes this compound a versatile substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The nitrogen atom in the isoquinoline (B145761) ring can also play a role as a chelating auxiliary, potentially influencing the regioselectivity and efficiency of these transformations. nih.gov

Palladium-catalyzed reactions are particularly prominent for aryl bromides. The general catalytic cycle for a cross-coupling reaction, such as a Suzuki coupling, typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (in a Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The electronic properties of the this compound substrate, with the electron-withdrawing nitrile group, are expected to facilitate the oxidative addition step. The following table summarizes potential transition metal-catalyzed reactions for this compound.

Reaction NameCatalyst/ReagentsPotential Product
Suzuki CouplingPd(PPh₃)₄, boronic acid, base8-Aryl/alkenyl-isoquinoline-1-carbonitrile
Heck CouplingPd(OAc)₂, PPh₃, base, alkene8-Alkenyl-isoquinoline-1-carbonitrile
Sonogashira CouplingPd(PPh₃)₄, CuI, alkyne, base8-Alkynyl-isoquinoline-1-carbonitrile
Buchwald-Hartwig AminationPd₂(dba)₃, ligand, amine, base8-Amino-isoquinoline-1-carbonitrile
CyanationPd(PPh₃)₄, Zn(CN)₂8-Cyano-isoquinoline-1-carbonitrile

Beyond metal-catalyzed processes, the reactivity of this compound can also be governed by radical or ionic mechanisms.

Ionic Mechanisms: The isoquinoline ring system is electron-deficient, and this character is further enhanced by the electron-withdrawing nitrile group. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the nitrile group and the nitrogen atom. However, the bromine atom is not at a position typically activated for SNAr by the ring nitrogen and the C1-nitrile. Nucleophilic attack would be more likely at positions 2 or 4.

Radical Mechanisms: The carbon-bromine bond can undergo homolytic cleavage under photolytic or radical-initiating conditions to form an isoquinolinyl radical. This radical species can then participate in various radical reactions, such as addition to double bonds or hydrogen atom abstraction. The conditions for such reactions would need to be carefully selected to avoid competing ionic pathways.

Computational Chemistry and Molecular Modeling Studiesresearchgate.net

Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. researchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide valuable insights into its geometry, electronic properties, and reactivity. nih.gov

Key parameters that can be calculated include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the ground state molecule.

Mulliken Atomic Charges: Distribution of electron density across the molecule, highlighting electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution, indicating regions susceptible to electrophilic or nucleophilic attack.

The following table presents hypothetical DFT-calculated data for this compound to illustrate the expected electronic features.

ParameterAtom(s)Calculated ValueImplication for Reactivity
Bond LengthC8-Br1.89 ÅIndicates a typical aryl-bromide bond length.
Bond LengthC1-CN1.45 ÅSuggests a strong bond with some double bond character.
Mulliken ChargeC8+0.15Indicates an electrophilic carbon atom, susceptible to nucleophilic attack in some reactions.
Mulliken ChargeN (nitrile)-0.35Highlights the nucleophilic character of the nitrogen atom in the nitrile group.
Mulliken ChargeN (ring)-0.40Shows the electron-withdrawing nature of the ring nitrogen.

Frontier Molecular Orbital (FMO) theory is a useful framework for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other species. researchgate.net

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, FMO analysis can predict its behavior in various reactions. The electron-withdrawing nature of the nitrile group and the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted isoquinoline.

Molecular OrbitalHypothetical Energy (eV)Implication for Reactivity
HOMO-7.2 eVA relatively low HOMO energy suggests it is a moderate electron donor.
LUMO-2.5 eVA low LUMO energy indicates it is a good electron acceptor, making it susceptible to nucleophilic attack.
HOMO-LUMO Gap4.7 eVA significant energy gap suggests reasonable kinetic stability.

Computational methods can be employed to simulate entire reaction pathways, providing a dynamic view of a chemical transformation. acs.orgethz.ch By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of transition states and intermediates. ethz.ch This information is invaluable for understanding the kinetics and thermodynamics of a reaction.

For a reaction involving this compound, such as a palladium-catalyzed Suzuki coupling, computational simulations could be used to:

Model the oxidative addition of the C-Br bond to the palladium catalyst.

Determine the energy barrier for the transmetalation step.

Calculate the activation energy for the reductive elimination step to form the final product.

Investigate the effect of different ligands on the palladium catalyst on the reaction profile.

These simulations can help in optimizing reaction conditions and in designing more efficient catalysts for the transformations of this compound. rsc.org

Conformational Analysis and Intermolecular Interactions

The conformational disposition and the nature of intermolecular forces are pivotal in understanding the solid-state architecture and, by extension, the material properties of this compound. While direct crystallographic or theoretical studies on this specific compound are not extensively documented in publicly available literature, a comprehensive analysis can be constructed by examining structurally analogous compounds, including substituted isoquinolines and quinolines. These investigations provide a robust framework for predicting the behavior of the title compound.

The isoquinoline core, a bicyclic aromatic system, is inherently planar. wikipedia.org It is anticipated that this compound will largely retain this planarity. The primary conformational flexibility would arise from any potential, albeit minor, out-of-plane distortions of the bromo and cyano substituents. However, given the rigid nature of the aromatic framework, significant deviations from planarity are not expected. Theoretical studies on related cyano-substituted styrylpyridines have shown that DFT calculations can accurately predict the most probable conformations. nih.govmdpi.com

Intermolecular interactions are critical in dictating the packing of molecules in a crystalline lattice. For this compound, several key interactions are expected to be influential: π-π stacking, halogen bonding, and weak hydrogen bonds.

π-π Stacking Interactions: The planar aromatic isoquinoline rings are prone to engage in π-π stacking interactions, a common feature in the crystal structures of polycyclic aromatic hydrocarbons and heterocycles. acs.orgnih.gov These interactions are a significant stabilizing factor in the crystal packing of related quinoline (B57606) derivatives. nih.gov The stacking can occur in various geometries, such as face-to-face or offset (slip-stacked), with the latter often being more stable. acs.org The presence of both an electron-withdrawing cyano group and a bromine atom can modulate the electronic distribution of the π-system, potentially influencing the geometry and strength of these stacking interactions. nih.govrsc.org

Halogen Bonding: A significant directive force in the crystal packing of this compound is expected to be halogen bonding. nih.govump.edu.pl The bromine atom at the C8 position possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which can interact favorably with a Lewis basic site. nih.gov In this molecule, potential halogen bond acceptors include the nitrogen atom of the isoquinoline ring and the nitrogen atom of the cyano group of neighboring molecules. Studies on N-haloimide complexes with substituted pyridines have demonstrated the formation of strong N–X···N (where X is a halogen) halogen bonds. nih.govresearchgate.net The strength and geometry of these bonds are sensitive to the electronic environment of both the halogen bond donor and acceptor. acs.org The interaction energy for symmetrical Br···Br contacts has been estimated to be around 2.2–2.5 kcal/mol in some systems. mdpi.com

The interplay of these non-covalent interactions—π-π stacking, halogen bonding, and weak hydrogen bonds—will ultimately determine the supramolecular assembly of this compound in the solid state. The relative contributions of these forces will dictate the final crystal packing motif.

Table of Predicted Intermolecular Interactions and Geometries

Interaction TypeDonorAcceptorPredicted Geometry/DistanceReference Analog Data
π-π StackingIsoquinoline RingIsoquinoline RingOffset or face-to-face stacking with interplanar distances of ~3.4-3.8 ÅObserved in various quinoline and isoquinoline crystal structures. nih.gov
Halogen BondC8-BrN (isoquinoline)Linear or near-linear C-Br···N angleBr···N distances can be significantly shorter than the sum of van der Waals radii (~31% shorter in some cases). researchgate.net
Halogen BondC8-BrN (cyano)Linear or near-linear C-Br···N angleHalogen bond strength increases in the order Cl < Br < I. nih.gov
Weak Hydrogen BondC-H (aromatic)N (isoquinoline)C···N distances of ~3.2-3.6 ÅCommon in nitrogen-containing heterocyclic crystal structures. eurjchem.com
Weak Hydrogen BondC-H (aromatic)N (cyano)C···N distances of ~3.2-3.6 ÅCyano groups are effective hydrogen bond acceptors. nih.govmdpi.com

Future Perspectives and Emerging Research Directions for 8 Bromoisoquinoline 1 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 8-bromoisoquinoline-1-carbonitrile and its derivatives will likely be dominated by the pursuit of more efficient, atom-economical, and environmentally benign methods. nih.gov Traditional multi-step syntheses, while effective, often generate significant waste and require harsh reaction conditions. Emerging strategies are focused on overcoming these limitations.

Key Future Directions:

C-H Activation/Functionalization: Direct C-H activation represents a powerful and sustainable approach to introduce the bromo and cyano functionalities onto the isoquinoline (B145761) core, minimizing the need for pre-functionalized starting materials. nih.govacs.org Research into rhodium(III)-catalyzed C-H activation for the synthesis of substituted isoquinolines showcases a promising avenue. nih.govacs.orgnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the preparation of isoquinoline libraries. organic-chemistry.orgnih.gov Applying this technology to the synthesis of this compound could lead to more rapid and efficient production.

One-Pot and Multicomponent Reactions: Designing one-pot syntheses where multiple transformations occur in a single reaction vessel without the isolation of intermediates will enhance efficiency. nih.govorganic-chemistry.org Multicomponent reactions, which combine three or more starting materials in a single step, offer a convergent and diversity-oriented approach to complex isoquinoline derivatives. rsc.org

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers exceptional selectivity and operates under mild, environmentally friendly conditions. nih.gov Exploring enzymatic routes for the synthesis or functionalization of this compound could provide highly pure products with minimal environmental impact.

Exploration of Underutilized Reactivity Modes

The bromine atom at the C8 position and the nitrile group at the C1 position of this compound offer distinct and potentially synergistic reactivity that remains to be fully explored. Future research will likely focus on leveraging these functional groups in novel transformations.

Potential Areas of Exploration:

Sequential and Orthogonal Functionalization: The differential reactivity of the C-Br and C-CN bonds can be exploited for sequential cross-coupling reactions. For instance, the bromine atom can participate in palladium-catalyzed reactions, while the nitrile group can be transformed into other functionalities like amides, tetrazoles, or amines.

Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This could be employed for the functionalization of the isoquinoline core or for reactions involving the bromo or cyano substituents.

Deconstructive Functionalization: Recent studies have shown that the isoquinoline skeleton can be "deconstructed" to act as a synthon in the formation of other heterocyclic systems. rsc.org Investigating the deconstructive functionalization of this compound could lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures.

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of this compound chemistry into these modern platforms is a key future direction.

Anticipated Developments:

Continuous Flow Synthesis: The synthesis of this compound and its subsequent derivatization can be adapted to continuous flow reactors. rsc.org This would enable precise control over reaction parameters, reduce reaction times, and allow for safer handling of potentially hazardous reagents.

Automated Synthesis Libraries: High-throughput screening is a cornerstone of modern drug discovery and materials science. researchoutreach.org By integrating the synthesis of this compound derivatives into automated platforms, large libraries of compounds can be rapidly generated for biological or material screening. researchoutreach.org

Design of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for unlocking new reaction pathways and improving the efficiency and selectivity of existing ones. For this compound, this includes catalysts for both its synthesis and its further functionalization.

Future Catalytic Innovations:

Ligand Design for Cross-Coupling: The design of new phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions can lead to improved yields, lower catalyst loadings, and broader substrate scope for reactions at the C8-bromo position.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium and rhodium to more abundant and less toxic metals such as iron, copper, and nickel is a key goal of sustainable chemistry. Developing catalytic systems based on these metals for the synthesis and functionalization of this compound is a significant area of future research.

Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, the development of new asymmetric catalysts will be essential. This is particularly relevant for applications in medicinal chemistry where enantiomeric purity is often critical.

Computational Design of Novel Derivatives and Their Predicted Chemical Behavior

In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and the prediction of their chemical behavior. This approach will be instrumental in exploring the chemical space around this compound.

Computational Approaches for the Future:

Fragment-Based Drug Design (FBDD): The this compound scaffold can serve as a starting point for FBDD. researchoutreach.org Computational methods can be used to identify small molecular fragments that are predicted to bind to a biological target and then guide the synthesis of linked or merged molecules with enhanced affinity and specificity. researchoutreach.org

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for a particular biological activity, a pharmacophore model can be developed. mdpi.com This model can then be used to virtually screen large compound libraries to identify new derivatives of this compound with a high probability of being active.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the reactivity of this compound and its derivatives. nih.gov These calculations can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help in the design of new synthetic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.